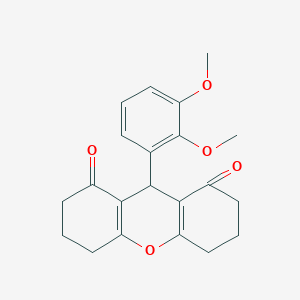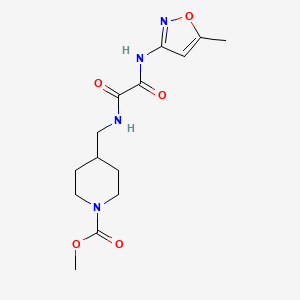
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide, also known as PTACH, is a compound that has been of interest in scientific research due to its potential applications in medicine. PTACH is a small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
作用机制
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system. In addition, this compound has been shown to have antioxidant effects and to protect against oxidative stress.
实验室实验的优点和局限性
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have potent anticancer activity and to be effective against a range of cancer cell lines. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in some experiments. In addition, this compound has not yet been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
未来方向
There are several future directions for research on N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to determine the optimal dosage and administration route for this compound in potential clinical applications. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
合成方法
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-fluoroacetophenone with hydrazine hydrate to form 4-fluorophenyl hydrazine. The resulting compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-fluorophenyl)acetate. The final step involves the reaction of ethyl 2-(4-fluorophenyl)acetate with 2-(thiophen-3-yl)ethylamine and sodium methoxide to form this compound.
科学研究应用
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide has been studied for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.
属性
IUPAC Name |
2-(4-fluorophenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS/c18-15-4-2-13(3-5-15)10-17(22)19-11-16(14-6-9-23-12-14)21-8-1-7-20-21/h1-9,12,16H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZUFQVABGLPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile](/img/structure/B2958579.png)
![2-{[7-(4-bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958580.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958582.png)
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B2958583.png)
![2-Tert-butyl 8-methyl 6-(aminomethyl)-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2958584.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2958587.png)
![2-methyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2958590.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2958595.png)
![4-Iodo-2-methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2958597.png)


![3-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2958602.png)